2-(4-甲氧基苯基)噻吩

概述

描述

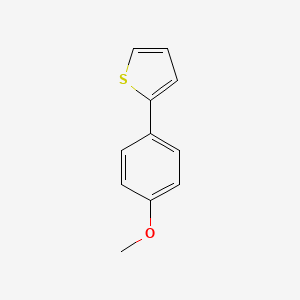

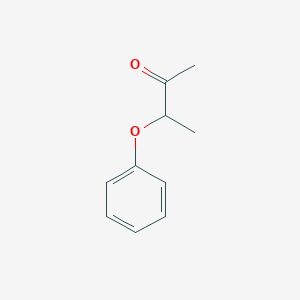

“2-(4-Methoxyphenyl)thiophene” is a chemical compound with the CAS Number: 42545-43-7 . It has a molecular weight of 190.27 and its molecular formula is C11H10OS . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)thiophene” consists of a thiophene ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a methoxy group at the para position .

Physical And Chemical Properties Analysis

“2-(4-Methoxyphenyl)thiophene” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also provided .

科学研究应用

太阳能电池中的传孔分子

- 研究重点:基于噻吩核心开发传孔小分子,以提高钙钛矿太阳能电池的效率。

- 关键发现:含有芳胺侧基的富电子分子,包括2-(4-甲氧基苯基)噻吩的衍生物,在钙钛矿太阳能电池中实现了高功率转换效率(高达15.4%),为昂贵材料如spiro-OMeTAD提供了潜在替代方案(Li et al., 2014)。

抗菌和抗氧化活性

- 研究重点:探索从2-(4-甲氧基苯基)噻吩合成的化合物的抗菌和抗氧化性能。

- 关键发现:某些合成化合物表现出显著的抗菌和抗真菌性能,以及深远的抗氧化潜力,表明在制药领域有潜在应用(Raghavendra et al., 2016)。

材料科学和制药

- 研究重点:研究取代噻吩的广泛生物活性和在材料科学中的应用。

- 关键发现:取代噻吩,包括2-(4-甲氧基苯基)噻吩的衍生物,展示了一系列生物活性,并被用于薄膜晶体管、有机场效应晶体管和太阳能电池等应用(Nagaraju et al., 2018)。

碳钢中的腐蚀抑制

- 研究重点:研究甲氧基取代苯基噻吩苯胺啉作为碳钢腐蚀抑制剂的应用。

- 关键发现:2-(4-甲氧基苯基)噻吩的衍生物有效地抑制了碳钢的腐蚀,其中一种衍生物的抑制效率达到了95%(Fouda et al., 2020)。

在聚合物中调节光学性质

药物化学中的肿瘤细胞选择性

- 研究重点:研究噻吩衍生物,包括2-(4-甲氧基苯基)噻吩,在癌症治疗中的抗增殖活性和肿瘤细胞选择性。

- 关键发现:某些噻吩衍生物表现出显著的抗增殖活性和高肿瘤细胞选择性,为开发靶向癌症治疗提供了见解(Thomas et al., 2017)。

先进材料中的电致变色性能

- 研究重点:评估噻吩衍生物,包括2-(4-甲氧基苯基)噻吩,在电子设备中的电致变色性能。

- 关键发现:这些衍生物在电致变色设备中表现出良好效果,能够在不同颜色之间切换,展示了在智能窗户或显示器中的潜力(Capan & Ozturk, 2014)。

合成和制药应用

- 研究重点:使用2-(4-甲氧基苯基)噻吩合成新化合物,用于潜在的药物应用。

- 关键发现:合成的化合物在抗病毒活性方面表现出潜力,表明它们在制药行业中的潜力(FathimaShahana & Yardily, 2020)。

安全和危害

作用机制

Target of Action

This compound belongs to the class of thiophenes, which have been reported to possess a wide range of therapeutic properties . .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biological pathways

Result of Action

While thiophene derivatives have been reported to have various biological effects , the specific effects of 2-(4-Methoxyphenyl)thiophene remain to be elucidated.

生化分析

Biochemical Properties

2-(4-Methoxyphenyl)thiophene plays a significant role in various biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-(4-Methoxyphenyl)thiophene has been studied for its anti-inflammatory and antioxidant activities. It interacts with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation . Additionally, 2-(4-Methoxyphenyl)thiophene exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory and oxidative stress-related conditions.

Cellular Effects

The effects of 2-(4-Methoxyphenyl)thiophene on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(4-Methoxyphenyl)thiophene has been shown to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting this pathway, 2-(4-Methoxyphenyl)thiophene can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects. Furthermore, this compound has been observed to influence gene expression related to antioxidant defense mechanisms, enhancing the cellular capacity to combat oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methoxyphenyl)thiophene involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-(4-Methoxyphenyl)thiophene has been found to inhibit the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, it activates antioxidant response elements in the genome, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions underscore the compound’s potential as a modulator of inflammatory and oxidative stress pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxyphenyl)thiophene have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over extended periods . Prolonged exposure to 2-(4-Methoxyphenyl)thiophene can lead to gradual degradation, resulting in the formation of metabolites with potentially different biological activities . Long-term studies in vitro and in vivo have demonstrated that 2-(4-Methoxyphenyl)thiophene can exert sustained anti-inflammatory and antioxidant effects, although the extent of these effects may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)thiophene vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial anti-inflammatory and antioxidant effects without significant adverse effects . At higher doses, 2-(4-Methoxyphenyl)thiophene can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

2-(4-Methoxyphenyl)thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites formed during this process can exhibit different biological activities compared to the parent compound. Additionally, 2-(4-Methoxyphenyl)thiophene can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-(4-Methoxyphenyl)thiophene within cells and tissues involve interactions with specific transporters and binding proteins. This compound is transported across cell membranes by organic anion-transporting polypeptides and other transporters . Once inside the cell, 2-(4-Methoxyphenyl)thiophene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in different tissues.

Subcellular Localization

The subcellular localization of 2-(4-Methoxyphenyl)thiophene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function . Additionally, 2-(4-Methoxyphenyl)thiophene can accumulate in the endoplasmic reticulum, where it modulates the activity of enzymes involved in lipid metabolism and protein folding . These subcellular localizations are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

属性

IUPAC Name |

2-(4-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKDIVDAGCWHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377731 | |

| Record name | 2-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42545-43-7 | |

| Record name | 2-(4-Methoxyphenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42545-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 2-(4-methoxyphenyl)thiophene unit in MMR-2 contribute to its performance in a DSSC?

A1: The 2-(4-methoxyphenyl)thiophene unit in MMR-2 acts as an "antenna" within the ancillary ligand attached to the Ruthenium metal center. This unit plays a crucial role in light harvesting for the DSSC. Here's how:

- Electron Donating Effect: The methoxy group (-OCH3) on the phenyl ring is electron-donating. This characteristic enhances the electron density within the conjugated system of the ancillary ligand, leading to a red-shift in the absorption spectrum. This shift allows the complex to absorb light from a broader range of wavelengths, increasing the potential for light harvesting [].

- Extended Conjugation: The presence of the phenyl ring extends the conjugated system of the ancillary ligand. This extension further contributes to the red-shift in the absorption spectrum and enhances the molar extinction coefficient, meaning the complex can absorb more light at a given wavelength [].

- Reduced Dye Aggregation: The larger size of the 2-(4-methoxyphenyl)thiophene unit, compared to the 2-(methylthio)thiophene unit in MMR-1, likely creates steric hindrance between adjacent dye molecules on the TiO2 surface. This hindrance minimizes dye aggregation, which can lead to energy losses and reduced DSSC efficiency. The lower aggregation is supported by the higher open-circuit voltage (VOC) observed for MMR-2 compared to MMR-1 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Carboxyethyl)sulfanyl]nicotinic acid](/img/structure/B1363653.png)

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)